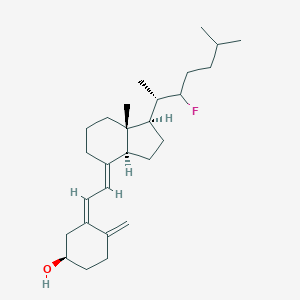
22-Fluorovitamin D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
22-Fluorovitamin D3, also known as this compound, is a useful research compound. Its molecular formula is C27H43FO and its molecular weight is 402.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin D - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of 22-Fluorovitamin D3
The synthesis of this compound involves several chemical transformations starting from cholest-5-ene-3 beta, 22-diol. The process typically includes:
- Fluorination : Utilizing diethylaminosulfur trifluoride to introduce a fluorine atom at the C-22 position.
- Formation of Dienes : The resulting compound undergoes bromination to yield a mixture of dienes.
- Purification : The desired diene is separated and further processed to produce this compound through photolysis and thermal equilibration .
The biological activity of this compound has been evaluated in various studies, revealing its effects on calcium metabolism and vitamin D receptor (VDR) binding:
- Calcium Transport : At high doses (50,000 pmol/rat), this compound increased active intestinal calcium transport but was significantly less potent than vitamin D3, which was effective at doses between 50 and 500 pmol/rat .
- VDR Binding : The fluorinated analogue exhibited reduced binding affinity to the vitamin D binding protein compared to vitamin D3, indicating that the introduction of fluorine at the C-22 position decreases its biological activity .
Bone Health
Research has indicated that while this compound does not mobilize calcium from bones effectively, it may still provide insights into bone health mechanisms. Its reduced potency compared to natural vitamin D3 suggests potential for use in studying vitamin D metabolism and receptor interactions without the risk of hypercalcemia .
Cancer Research
Studies have shown that modifications in vitamin D analogues can influence their antiproliferative effects on cancer cells. Although this compound has lower activity, it serves as a valuable tool for understanding how structural changes affect VDR-mediated signaling pathways in cancer research .
Pharmaceutical Development
The unique properties of fluorinated vitamin D analogues like this compound make them candidates for developing new therapies for conditions such as osteoporosis and other metabolic bone diseases. Understanding their mechanisms can lead to the design of more effective drugs with fewer side effects .
Data Table: Comparative Biological Activities
| Compound | Dose (pmol/rat) | Intestinal Calcium Transport | VDR Binding Affinity | Remarks |
|---|---|---|---|---|
| Vitamin D3 | 50 - 500 | High | High | Standard reference for comparison |
| This compound | 50,000 | Low | Low | Significantly less potent than Vitamin D3 |
Case Study 1: Calcium Transport Efficacy
In a controlled study assessing calcium transport efficacy, rats administered with varying doses of both vitamin D3 and this compound demonstrated stark differences in intestinal absorption rates. Vitamin D3 showed effective absorption at lower doses, whereas the fluorinated analogue required significantly higher doses to elicit any response .
Case Study 2: VDR Interaction
Another study focused on the interaction between VDR and various vitamin D analogues, including this compound. Results indicated that while it binds to VDR, its affinity is markedly lower than that of natural vitamin D forms, suggesting that fluorination alters receptor engagement dynamics .
Propriétés
Numéro CAS |
110536-31-7 |
|---|---|
Formule moléculaire |
C27H43FO |
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-3-fluoro-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H43FO/c1-18(2)8-15-26(28)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(29)12-9-19(22)3/h10-11,18,20,23-26,29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23+,24+,25-,26?,27+/m0/s1 |
Clé InChI |
BULPIFATHWIAFY-YAPHLITASA-N |
SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)F |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)C(CCC(C)C)F |
SMILES canonique |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)F |
Synonymes |
22-fluorovitamin D3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















